molecular formula C8H13NO2 B15276896 8-Oxa-2-azaspiro[4.5]decan-4-one

8-Oxa-2-azaspiro[4.5]decan-4-one

Katalognummer: B15276896
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: HXGZNSVTCKGEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-2-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Oxa-2-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-Oxa-2-azaspiro[4.5]decan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-Oxa-2-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

    2-Oxa-8-azaspiro[4.5]decan-4-amine: Shares a similar spirocyclic structure but differs in functional groups.

    1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the spirocyclic framework.

Uniqueness: 8-Oxa-2-azaspiro[4.5]decan-4-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and other applications .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

8-oxa-2-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H13NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h9H,1-6H2

InChI-Schlüssel

HXGZNSVTCKGEQP-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CNCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.